
N~1~,N~3~-Bis(2-chlorophenyl)-2,2-bis(2-cyanoethyl)propanediamide
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Overview
Description
N~1~,N~3~-Bis(2-chlorophenyl)-2,2-bis(2-cyanoethyl)propanediamide is a complex organic compound characterized by the presence of two chlorophenyl groups and two cyanoethyl groups attached to a central propanediamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis(2-chlorophenyl)-2,2-bis(2-cyanoethyl)propanediamide typically involves the reaction of 2-chlorobenzoyl chloride with 2,2-bis(2-cyanoethyl)propanediamine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N1,N~3~-Bis(2-chlorophenyl)-2,2-bis(2-cyanoethyl)propanediamide may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then isolated and purified using industrial-scale purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~3~-Bis(2-chlorophenyl)-2,2-bis(2-cyanoethyl)propanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N~1~,N~3~-Bis(2-chlorophenyl)-2,2-bis(2-cyanoethyl)propanediamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes or as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N1,N~3~-Bis(2-chlorophenyl)-2,2-bis(2-cyanoethyl)propanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- N~1~,N~3~-Bis(2-chlorophenyl)propanediamide
- N~1~,N~3~-Bis(2-cyanoethyl)propanediamide
- N~1~,N~3~-Bis(2-chlorophenyl)-2-cyanoethylpropanediamide
Uniqueness
N~1~,N~3~-Bis(2-chlorophenyl)-2,2-bis(2-cyanoethyl)propanediamide is unique due to the presence of both chlorophenyl and cyanoethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
5570-21-8 |
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Molecular Formula |
C21H18Cl2N4O2 |
Molecular Weight |
429.3 g/mol |
IUPAC Name |
N,N'-bis(2-chlorophenyl)-2,2-bis(2-cyanoethyl)propanediamide |
InChI |
InChI=1S/C21H18Cl2N4O2/c22-15-7-1-3-9-17(15)26-19(28)21(11-5-13-24,12-6-14-25)20(29)27-18-10-4-2-8-16(18)23/h1-4,7-10H,5-6,11-12H2,(H,26,28)(H,27,29) |
InChI Key |
NTIYAUZUNZBOJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(CCC#N)(CCC#N)C(=O)NC2=CC=CC=C2Cl)Cl |
Origin of Product |
United States |
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